molecular formula C11H7FN2O B162175 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 136773-67-6

7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B162175
CAS RN: 136773-67-6
M. Wt: 202.18 g/mol
InChI Key: IFIFQSYLTXLZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that is also known as SC144 hydrochloride . It is a potent inhibitor of glycoprotein 130 (gp130), which is a signal transducing receptor component for many interleukin cytokines . SC144 binds to gp130 and blocks STAT3 phosphorylation, nuclear translocation, and expression of STAT3 responsive genes .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C16H11FN6O . The molecular weight of this compound is 358.76 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones include the ring opening and unexpected cyclization of aryl cyclopropanes and quinoxalinones in the presence of hydrochloric acid and nitric acid .


Physical And Chemical Properties Analysis

This compound is a white to light brown powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The compound should be stored in a desiccated state at -20°C .

Scientific Research Applications

Fluorescence and Structural Characterization

Quinoxalines, including 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one, are heterocyclic compounds with potential applications as drugs or fluorophores. A study by Koner and Ray (2008) described the synthesis and structural characterization of a quinoxalinylium derivative, showcasing its fluorescence properties (Koner & Ray, 2008).

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

Campiani et al. (1991) demonstrated a synthesis method for pyrrolo[1,2-a]quinoxaline derivatives, which are important in the development of various pharmaceutical compounds (Campiani, Nacci, Corelli, & Anzini, 1991).

Cytotoxic Activities in Cancer Research

Reddy et al. (2013) synthesized a series of isatin derivatives related to quinoxalines and evaluated their cytotoxic activities against cancer cells, highlighting the potential of quinoxaline derivatives in cancer research (Reddy, Pallela, Kim, Won, & Shim, 2013).

Electrochemical Synthesis Methodology

A 2023 study by Cui, Zhong, and Huang focused on a novel synthesis methodology for tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones through electrochemical decarboxylation, showcasing advanced synthesis techniques (Cui, Zhong, & Huang, 2023).

Antibacterial and Antitumor Properties

Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives and evaluated their antitumor and DNA-binding properties, indicating the potential of fluorinated quinoxaline derivatives in antibacterial and antitumor applications (Gu et al., 2017).

Antileishmanial Activities

The crystal structure of a pyrrolo[1,2-a]quinoxaline derivative with antileishmanial properties was analyzed by Guillon et al. (2008), contributing to understanding the mechanism of action of these compounds (Guillon, Forfar, Desplat, Fabre, Massip, Mossalayi, & Jarry, 2008).

Mechanism of Action

Target of Action

The primary target of 7-Fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one, also known as SC144, is glycoprotein 130 (gp130) . Gp130 is a signal-transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in various biological processes such as immune response and cell growth .

Mode of Action

SC144 binds to gp130 and blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) . This inhibition prevents the nuclear translocation and expression of STAT3 responsive genes . The compound’s interaction with its target leads to a disruption in the signaling pathway, affecting the cell’s normal functions .

Biochemical Pathways

The primary biochemical pathway affected by SC144 is the IL-6/STAT3 signaling pathway . By inhibiting gp130, SC144 disrupts the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell growth and immune response .

Result of Action

The inhibition of the IL-6/STAT3 signaling pathway by SC144 has been shown to result in the growth inhibition of several tumor cell lines, independent of p53 or hormone receptor levels . It also inhibits the growth of ovarian tumor xenografts in mice . These results suggest that SC144 could have potential therapeutic applications in the treatment of various cancers.

Action Environment

The action, efficacy, and stability of SC144 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, storage conditions can impact the stability of the compound . .

Safety and Hazards

According to the safety data sheet, 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is not classified as a hazardous substance or mixture .

Future Directions

The future directions for the research and development of 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one could involve further exploration of its antineoplastic activity. The compound has shown promising results in inhibiting the growth of several tumor cell lines and ovarian tumor xenografts in mice , suggesting potential applications in cancer therapy.

properties

IUPAC Name

7-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFQSYLTXLZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)NC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568775
Record name 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136773-67-6
Record name 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 2
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 3
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 4
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 5
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 6
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.